Benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-
Description
Benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- (CAS 154187-50-5) is a photolabeling reagent featuring a trifluoromethyl-diazirine group and a methoxy substituent. This compound is widely used in biochemical studies to investigate ligand-protein interactions due to its ability to generate reactive carbenes upon UV irradiation (350 nm), enabling covalent crosslinking with proximal biomolecules . Key spectral data include $^{13}\text{C-NMR}$ (CDCl$3$) signals at δ 55.69 (OCH$3$) and 164.09 ppm (COOH), and a molecular weight of 274.2 g/mol .
Properties
IUPAC Name |
2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O3/c1-18-7-4-5(2-3-6(7)8(16)17)9(14-15-9)10(11,12)13/h2-4H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZWXBRLEYAPQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2(N=N2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473807 | |
| Record name | Benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201151-00-0 | |
| Record name | Benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- typically involves multiple steps. One common approach starts with the preparation of 2-methoxybenzoic acid, which is then subjected to electrophilic substitution reactions to introduce the trifluoromethyl group. The diazirinyl group is subsequently introduced through a series of reactions involving diazomethane and trifluoromethylation agents .
Industrial Production Methods
Industrial production methods for this compound are less common due to its specialized applications. the general approach involves scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxyl group.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The diazirinyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields 2-carboxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic acid, while nucleophilic substitution of the diazirinyl group can lead to various substituted derivatives .
Scientific Research Applications
Photoaffinity Labeling
One of the most significant applications of benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl] is in photoaffinity labeling . This technique is used to study protein interactions and dynamics within biological systems. The diazirine group can be activated by UV light, leading to the formation of reactive carbene species that can covalently bond with nearby biomolecules, allowing researchers to map interactions between proteins and other cellular components .
Drug Development
The compound's ability to form covalent bonds with target proteins makes it a valuable tool in drug discovery. By attaching the diazirine moiety to potential drug candidates, researchers can investigate binding affinities and mechanisms of action within complex biological environments . This application is particularly relevant in the development of targeted therapies for diseases such as cancer.
Synthesis of Functionalized Compounds
Benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl] serves as a precursor for synthesizing various functionalized compounds. Its unique structure allows for modifications that can lead to new chemical entities with desirable properties for further research .
Mechanistic Studies
Research into the formation and transformation of diazirines has provided insights into reaction mechanisms involving strained three-membered rings. The reactivity of diazirines can be exploited to study fundamental chemical processes, including cycloadditions and rearrangements, which are essential for understanding organic synthesis pathways .
Case Study 1: Protein Interaction Mapping
A study utilized benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl] in photoaffinity labeling experiments targeting specific proteins involved in signal transduction pathways. The results demonstrated the compound's efficacy in identifying direct protein-protein interactions within live cells, showcasing its potential for high-throughput screening applications in drug discovery .
Case Study 2: Synthesis of Novel Diazirine Derivatives
Another research effort focused on synthesizing novel diazirine derivatives using benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl] as a starting material. The study highlighted the versatility of the compound in generating libraries of functionalized diazirines that could be screened for biological activity, thus contributing to the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- involves the generation of reactive intermediates upon exposure to UV light. The diazirinyl group forms a highly reactive carbene species that can covalently bind to nearby molecules, making it an effective tool for studying molecular interactions. The trifluoromethyl group enhances the stability and reactivity of the diazirinyl group, facilitating its use in various applications .
Comparison with Similar Compounds
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid (CAS 85559-46-2)
- Structural Difference : Lacks the 2-methoxy group.
- Synthesis: Prepared via oxidation of 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenylmethanol using KMnO$_4$ .
- Properties : Lower lipophilicity (logP ≈ 1.8) compared to the methoxy analog. The absence of the electron-donating methoxy group slightly increases acidity (pKa ≈ 3.2 vs. ~3.3 for the methoxy variant) .
- Applications : Used as a crosslinker in aqueous environments due to higher solubility .
2-(Prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic Acid (CAS 2187374-12-3)
- Structural Difference : Propargyloxy group replaces methoxy.
- Properties : Higher molecular weight (284.19 g/mol) and density (1.43 g/cm$^3$) . The alkyne group enables click chemistry for bioconjugation but reduces thermal stability (boiling point: 381°C vs. decomposition of methoxy variant at >200°C) .
- Applications : Ideal for modular probe design in bioorthogonal labeling .
Methyl Ester Derivatives (e.g., Methyl 2-Methoxy-4-diazirinylbenzoate)
Biotinylated Analogs (e.g., sc-206353)
- Structural Difference : Biotin and PEG linkers appended to the benzoic acid core.
- Properties : Molecular weight >600 g/mol; designed for streptavidin affinity purification. The methoxy group may sterically hinder binding if proximal to biotin .
- Applications : Tracking protein interactions in pull-down assays .
Comparative Data Table
| Compound | Molecular Weight (g/mol) | logP | pKa | Key Applications | Stability (t$_{1/2}$ in PBS) |
|---|---|---|---|---|---|
| Target Compound (CAS 154187-50-5) | 274.2 | 2.1 | ~3.3 | Photolabeling, protein crosslinking | >24 h (dark) |
| 4-[Trifluoromethyl-diazirinyl]BA | 248.1 | 1.8 | 3.2 | Aqueous crosslinking | >24 h (dark) |
| Propargyloxy Analog (CAS 2187374) | 284.2 | 2.4 | 3.27 | Click chemistry probes | 12 h (dark) |
| Biotinylated Derivative (sc-206353) | 698.7 | -0.5 | N/A | Affinity purification | 6 h (aqueous, dark) |
Key Research Findings
- Photochemical Efficiency: The methoxy group in the target compound red-shifts UV absorption (λ${\text{max}}$ ≈ 345 nm) compared to non-methoxy analogs (λ${\text{max}}$ ≈ 340 nm), aligning better with standard UV light sources .
- Stability: The methoxy group enhances thermal stability (stable at 75°C for 30 min vs.
- Synthetic Challenges : Methoxy introduction requires orthogonal protection (e.g., benzyl groups) during diazirine synthesis to prevent demethylation .
Biological Activity
Benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- is a compound of significant interest due to its potential applications in chemical biology and drug discovery. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
- Chemical Name : Benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-
- Molecular Formula : C10H7F3N2O3
- Molecular Weight : 274.2 g/mol
- CAS Number : 154187-50-5
The compound features a diazirine moiety that can be activated by UV light, allowing it to form covalent bonds with nearby biological targets. This property is particularly useful for probing protein interactions and studying cellular mechanisms in live systems. The trifluoromethyl group enhances the compound's stability and lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.
Biological Activity
The biological activity of benzoic acid derivatives, particularly those containing diazirine groups, has been explored in various studies:
- Photoaffinity Labeling : The diazirine group allows for photo-crosslinking with proteins upon UV activation. This technique has been utilized to identify protein targets in complex biological systems, aiding in the understanding of drug mechanisms and interactions .
- Cellular Uptake Studies : Research has indicated enhanced cellular uptake of compounds featuring the diazirine moiety, suggesting potential applications in targeted drug delivery systems .
- Antimicrobial Properties : Some studies have reported that benzoic acid derivatives exhibit antimicrobial activity against various pathogens, although specific data on this compound's efficacy remains limited .
Data Table: Summary of Biological Activities
Case Studies
- Chemical Probes in Proteomics : A study employed diazirine-modified compounds to create chemical probes for mass spectrometry-based proteomics. The results demonstrated successful identification of protein targets in cancer cell lines, showcasing the utility of such compounds in drug discovery .
- Photochemical Reactions : Research highlighted the use of benzoic acid derivatives in photoclick reactions for synthesizing bioconjugates. The ability to selectively modify biomolecules under UV light conditions allows for precise control over experimental outcomes .
Q & A
Q. What are the primary research applications of this compound, and how is its diazirine moiety utilized in experimental workflows?
The compound is widely used in photoaffinity labeling to study molecular interactions (e.g., protein-ligand binding). The diazirine group (3-trifluoromethyl-3H-diazirinyl) generates reactive carbenes upon UV irradiation (300–365 nm), enabling covalent crosslinking with nearby biomolecules . For example, it has been conjugated to polymers via esterification with polycaprolactone tetrol (PCLT) using 1,1-carbonyldiimidazole (CDI) as a coupling agent, achieving ~50% conjugation efficiency at a 2:1 molar ratio of diazirine-to-polymer .
Q. What safety precautions are critical when handling this compound?
The compound is a skin and eye irritant (GHS Category 2/2A) and requires storage at –20°C in airtight containers. Use personal protective equipment (PPE), including nitrile gloves and safety goggles, and work in a fume hood to avoid inhalation of dust .
Q. How is the compound activated for photo-crosslinking experiments, and what validation methods ensure successful conjugation?
Activation occurs under UV light (300–365 nm) for 5–30 minutes. Post-crosslinking, validate conjugation via:
- Mass spectrometry to detect mass shifts in target proteins.
- Fluorescence quenching (if labeled with fluorophores).
- Gel electrophoresis to observe mobility shifts due to covalent adducts .
Advanced Research Questions
Q. How do researchers optimize diazirine conjugation efficiency in polymer networks, and what factors lead to variability in yields?
Conjugation efficiency depends on:
- Molar ratios : A 2:1 (diazirine-to-polymer) ratio balances steric hindrance and reactivity .
- Solvent choice : Dichloromethane (DCM) enhances solubility of hydrophobic intermediates .
- Catalyst selection : CDI outperforms DCC/DMAP in minimizing side reactions . Variability arises from incomplete oxidation of diazirine-alcohol precursors (e.g., Dz-MeOH to Dz-COOH) and competing hydrolysis .
Q. What strategies resolve contradictions in photo-crosslinking data, such as non-specific binding or low signal-to-noise ratios?
Q. How does the trifluoromethyl group enhance the compound’s utility in biophysical studies compared to non-fluorinated analogs?
The trifluoromethyl group :
- Increases photostability by reducing electron density in the diazirine ring.
- Enhances membrane permeability due to lipophilicity, critical for intracellular studies.
- Provides a 19F NMR handle for tracking molecular interactions without isotopic labeling .
Methodological Case Studies
Case Study: Designing a Photoaffinity Probe for Protein Targets
- Step 1 : Synthesize the compound via oxidation of 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol (Dz-MeOH) to Dz-COOH using KMnO₄/HCl .
- Step 2 : Conjugate Dz-COOH to a biotinylated linker (e.g., 2-[2-[2-[2-[6-(biotinylaminohexanoyl)aminoethoxy]ethoxy]ethoxy]-4-diazirinylbenzoic acid) for streptavidin-based detection .
- Step 3 : Validate probe activity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) pre- and post-UV irradiation .
Synthesis Troubleshooting Guide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
